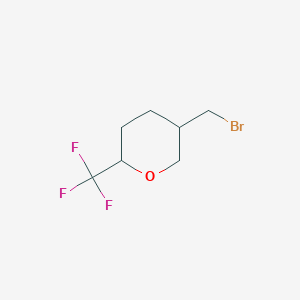
5-(Bromomethyl)-2-(trifluoromethyl)tetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-2-(trifluoromethyl)tetrahydro-2H-pyran: is an organic compound characterized by the presence of a bromomethyl group and a trifluoromethyl group attached to a tetrahydro-2H-pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2-(trifluoromethyl)tetrahydro-2H-pyran typically involves the bromination of a suitable precursor compound. One common method involves the reaction of 2-(trifluoromethyl)tetrahydro-2H-pyran with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-2-(trifluoromethyl)tetrahydro-2H-pyran can undergo nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, alkoxide ions, and amines, leading to the formation of various substituted derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium methoxide (NaOMe), or primary amines in polar solvents like ethanol or water.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions, or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Major Products:
- Substituted derivatives with various functional groups depending on the nucleophile used.
- Oxidized products with additional oxygen-containing functional groups.
- Reduced products with the bromomethyl group converted to a methyl group.
Scientific Research Applications
Chemistry: 5-(Bromomethyl)-2-(trifluoromethyl)tetrahydro-2H-pyran is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery and development.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, while the bromomethyl group can serve as a reactive site for further functionalization.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-(trifluoromethyl)tetrahydro-2H-pyran depends on its specific application and the target molecule it interacts with. In general, the bromomethyl group can participate in nucleophilic substitution reactions, allowing the compound to modify target molecules by introducing new functional groups. The trifluoromethyl group can influence the electronic properties of the compound, enhancing its reactivity and stability.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromomethyl group can react with nucleophiles, leading to the formation of covalent bonds with target molecules.
Electronic Effects: The trifluoromethyl group can stabilize reaction intermediates and transition states, facilitating various chemical transformations.
Comparison with Similar Compounds
4-Bromo-4-(trifluoromethyl)oxane: This compound shares a similar structure with 5-(Bromomethyl)-2-(trifluoromethyl)tetrahydro-2H-pyran but differs in the position of the bromomethyl group.
2-(Bromomethyl)-2-(trifluoromethyl)tetrahydrofuran: Another structurally related compound with a tetrahydrofuran ring instead of a tetrahydro-2H-pyran ring.
Uniqueness: this compound is unique due to the specific positioning of the bromomethyl and trifluoromethyl groups on the tetrahydro-2H-pyran ring. This unique arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C7H10BrF3O |
|---|---|
Molecular Weight |
247.05 g/mol |
IUPAC Name |
5-(bromomethyl)-2-(trifluoromethyl)oxane |
InChI |
InChI=1S/C7H10BrF3O/c8-3-5-1-2-6(12-4-5)7(9,10)11/h5-6H,1-4H2 |
InChI Key |
HTXIQWJPCXKTRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OCC1CBr)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















